molecular formula C13H19ClFNO B1388700 2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1185299-58-4

2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1388700
CAS No.: 1185299-58-4
M. Wt: 259.75 g/mol
InChI Key: KLDRHOJIIHFBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClFNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a fluorophenoxy group attached to an ethyl chain, which is further connected to the piperidine ring

Preparation Methods

The synthesis of 2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and piperidine.

    Reaction Conditions: The 3-fluorophenol is first reacted with an appropriate alkylating agent to introduce the ethyl group, forming 3-fluorophenoxyethyl intermediate.

    Formation of Piperidine Derivative: The intermediate is then reacted with piperidine under suitable conditions to form the desired product.

    Hydrochloride Salt Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond and formation of the corresponding alcohol and piperidine derivatives.

Scientific Research Applications

2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

    2-[2-(2-Fluorophenoxy)ethyl]piperidine: This compound has a similar structure but with the fluorine atom in a different position on the phenoxy ring.

    2-[2-(4-Fluorophenoxy)ethyl]piperidine: Another structural isomer with the fluorine atom in the para position.

    2-[2-(3-Chlorophenoxy)ethyl]piperidine: A similar compound where the fluorine atom is replaced by a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[2-(3-fluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12;/h3-4,6,10,12,15H,1-2,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDRHOJIIHFBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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